molecular formula C12H7ClN2 B12971372 2-Chlorobenzo[f]cinnoline

2-Chlorobenzo[f]cinnoline

Cat. No.: B12971372
M. Wt: 214.65 g/mol
InChI Key: HDYSAMXVLRLYLS-UHFFFAOYSA-N
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Description

2-Chlorobenzo[f]cinnoline (CAS 18591-94-1) is a high-purity chemical reagent designed for advanced research and development applications. This specialized cinnoline derivative is provided for laboratory use and is a key synthetic intermediate in exploratory chemistry. Cinnoline scaffolds are recognized in medicinal chemistry for their broad pharmacological potential, serving as core structures in the investigation of antibacterial, antifungal, and antitumor agents . The structural motif is also of significant interest in materials science, particularly in the development of energetic materials and cocrystals, where its planar aromatic system can contribute to stable molecular packing and desired performance characteristics . Furthermore, related cinnoline derivatives have been utilized in electrochemistry, demonstrating electrocatalytic activity for processes such as the reduction of dioxygen, which suggests potential applications in sensor development . Researchers value this compound for its versatility as a building block in heterocyclic chemistry, enabling the synthesis of more complex, functionalized molecules for various research streams. This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material in accordance with all applicable laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H7ClN2

Molecular Weight

214.65 g/mol

IUPAC Name

2-chlorobenzo[f]cinnoline

InChI

InChI=1S/C12H7ClN2/c13-12-7-10-9-4-2-1-3-8(9)5-6-11(10)14-15-12/h1-7H

InChI Key

HDYSAMXVLRLYLS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=NN=C(C=C32)Cl

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Chlorobenzo F Cinnoline

Retrosynthetic Disconnection Strategies for the Benzo[f]cinnoline (B12954418) System

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules. For the benzo[f]cinnoline ring system, several disconnection strategies can be envisioned, leading to a variety of potential starting materials.

Key Precursors and Synthetic Building Blocks

The primary retrosynthetic disconnections for the benzo[f]cinnoline core typically involve breaking the bonds of the central diazine ring. This leads to precursors such as substituted 2,2'-diaminobiphenyls or 2,2'-dinitrobiphenyls. For the synthesis of 2-Chlorobenzo[f]cinnoline, these precursors would need to be appropriately substituted with a chlorine atom at the desired position.

Key precursors for the synthesis of benzo[c]cinnolines, an isomer of benzo[f]cinnoline, include 2,2'-dinitrobiphenyls. researchgate.net The reductive cyclization of these compounds is a powerful method for forming the central diazine ring. researchgate.net Another common approach involves the use of arylhydrazones and arylhydrazines as precursors. researchgate.net These can be cyclized to form the cinnoline (B1195905) ring system. The synthesis of cinnoline derivatives has also been achieved from precursors like ortho-aminophenylpropionic acid through diazotization and cyclization. researchgate.net

A two-step synthesis for unsymmetrically substituted benzo[c]cinnolines has been developed, which utilizes a 2,2'-dinitro-1,1'-biphenyl intermediate prepared via a tailored Suzuki cross-coupling reaction. researchgate.net This intermediate then undergoes a domino partial nitro group reduction and intramolecular diazo bond formation to yield the benzo[c]cinnoline (B3424390) scaffold. researchgate.net This method demonstrates good tolerance for both electron-withdrawing and electron-donating groups. researchgate.net

Precursor TypeDescription
2,2'-DinitrobiphenylsReductive cyclization of these compounds is a common method for forming the diazine ring of benzo[c]cinnolines. researchgate.net
Arylhydrazones/ArylhydrazinesThese can be used to construct the cinnoline ring system through various cyclization reactions. researchgate.net
ortho-Aminophenylpropionic acidDiazotization followed by cyclization of this precursor can yield the cinnoline ring. researchgate.net
2,2'-Diamino-1,1'-biarylsThese can be converted to benzo[c]cinnolines using a nitrite (B80452) source under mild conditions. researchgate.net

Classical Cyclization and Condensation Approaches for Benzo[f]cinnoline Ring Formation

Traditional methods for the formation of the benzo[f]cinnoline ring system often rely on cyclization and condensation reactions of appropriately functionalized precursors.

Reaction Mechanisms of Traditional Benzo[f]cinnoline Syntheses

The synthesis of cinnolines can be achieved through the cyclization of arenediazonium salts, a method that includes the Richter, Widman-Stoermer, and Borsche–Herbert cyclizations. innovativejournal.in The Richter synthesis, for instance, involves the diazotization of ortho-amino-phenylpropionic acid and subsequent cyclization of the resulting arenediazonium salt. researchgate.netinnovativejournal.in

Another classical approach is the Neber-Bossel method for the synthesis of 3-hydroxycinnolines. innovativejournal.in This involves the diazotization of (2-aminophenyl)hydroxyacetates and reduction of the diazonium salt, followed by cyclization of the obtained hydrazine (B178648) in boiling HCl. innovativejournal.in

Reductive cyclization of 2,2'-dinitrobiphenyls is a well-established method for preparing benzo[c]cinnolines. researchgate.net This process can be promoted by various reducing agents.

Optimization of Reaction Parameters and Yields for Chlorinated Derivatives

The presence of a chloro substituent can influence the reactivity of the precursors and the efficiency of the cyclization reactions. For instance, in the Neber-Bossel synthesis, a 4-chloro-substituted ring can lead to a 70% yield of the desired 3-hydroxycinnoline, which is higher than the yield for the unsubstituted compound (60%). innovativejournal.in

The synthesis of functionalized benzo[c]cinnolines from 2,2'-diamino-1,1'-biaryls has been optimized by examining the nitrite source, solvent, and concentration. researchgate.net Tert-butyl nitrite was found to be an effective diazotizing reagent, and 2,2,2-trifluoroethanol (B45653) (TFE) was the solvent of choice. researchgate.net The reaction concentration was also identified as a critical factor for achieving high reactivity. researchgate.net

Modern Catalytic Strategies for the Installation of the 2-Chloro Moiety or Ring Formation

Modern synthetic chemistry has seen a surge in the development of catalytic methods that offer improved efficiency, selectivity, and functional group tolerance compared to classical approaches.

Recent advances in the synthesis of cinnoline derivatives include the use of catalytic methods. rsc.org These synthetic improvements have been beneficial in producing cinnoline-based compounds with potential applications. rsc.org Palladium-catalyzed cascade annulation of pyrazolones and aryl iodides has been developed to access various benzo[c]cinnoline derivatives with high efficiency. acs.org This one-pot dual C-H activation strategy shows good functional group tolerance. acs.org

Furthermore, benzo[c]cinnolinium salts have been synthesized from 2-azobiaryls through copper(II)-promoted or electrochemical oxidation. acs.org This strategy allows for the construction of diversely functionalized benzo[c]cinnolinium salts with high efficiency and excellent functional group tolerance. acs.org

Transition Metal-Catalyzed Coupling and Cycloaddition Reactions

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgmdpi.com The application of these principles to the synthesis of this compound can lead to more sustainable and environmentally friendly manufacturing processes. nih.gov

A key principle of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. researchgate.net

Solvent-free reactions , also known as neat reactions, are conducted without a solvent, which can lead to higher reaction rates, easier product isolation, and reduced waste. ipb.pt Many reactions, including some transition metal-catalyzed couplings and multicomponent reactions, can be performed under solvent-free conditions, often with microwave irradiation to accelerate the reaction. dntb.gov.ua

Ionic liquids (ILs) are salts with melting points below 100 °C and are considered "green" solvents due to their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of organic and inorganic compounds. ajol.info They can act as both the solvent and catalyst in some reactions. The use of ionic liquids in the synthesis of heterocycles has been shown to enhance reaction rates and facilitate catalyst recycling. ajol.inforesearchgate.net For the synthesis of this compound, an ionic liquid could serve as a recyclable reaction medium for the palladium or copper-catalyzed steps.

Supercritical fluids (SCFs) , such as supercritical carbon dioxide (scCO₂), are substances above their critical temperature and pressure, exhibiting properties of both a gas and a liquid. slideshare.nettandfonline.com scCO₂ is a particularly attractive green solvent as it is non-toxic, non-flammable, inexpensive, and can be easily removed from the reaction mixture by depressurization. tandfonline.com The tunable properties of SCFs allow for the optimization of reaction conditions to improve selectivity and yield. mdpi.com While the application of SCFs to the synthesis of benzo[f]cinnolines is still an area for exploration, their use in the synthesis of other heterocyclic compounds demonstrates their potential. acs.orgresearchgate.net

Table 3: Properties of Selected Green Solvents

SolventKey PropertiesPotential Application in Synthesis
Solvent-Free Reduced waste, high reaction concentration, often faster reaction times.Palladium-catalyzed cross-couplings, multicomponent reactions.
Ionic Liquids Low vapor pressure, high thermal stability, recyclable, can act as catalyst.Transition metal-catalyzed reactions, biocatalysis.
Supercritical CO₂ Non-toxic, non-flammable, easily removable, tunable properties.Extraction of products, reaction medium for catalysis.

Microwave-Assisted and Photoredox Catalyzed Syntheses

Modern synthetic chemistry increasingly relies on methods that offer enhanced efficiency, speed, and sustainability. For the synthesis of complex heterocyclic systems like this compound, microwave-assisted organic synthesis (MAOS) and photoredox catalysis represent two powerful approaches.

Microwave-Assisted Syntheses

Microwave irradiation has emerged as a valuable tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods. researchgate.net The application of microwave energy can be particularly advantageous in the construction of heterocyclic scaffolds.

While specific literature on the microwave-assisted synthesis of this compound is not abundant, the principles can be extrapolated from the synthesis of related cinnoline and benzoquinoline derivatives. lew.ronih.govresearchgate.net Microwave-assisted synthesis can be effectively employed in various reaction types that are key to forming the benzo[f]cinnoline core, such as cyclization and cross-coupling reactions. For instance, multicomponent reactions, which allow for the construction of complex molecules in a single step, are often significantly enhanced by microwave irradiation. lew.ro A one-pot, three-component microwave-assisted synthesis of benzo[f]pyrrolo[1,2-a]quinoline derivatives has been reported, demonstrating the utility of this technology for building fused heterocyclic systems. lew.ro This suggests that a similar approach could be developed for the synthesis of this compound precursors.

A convenient and efficient synthesis of polyfunctionally substituted cinnolines has been achieved through the reaction of ethyl 5-cyano-4-methyl-1-aryl-6-oxo-1,6-dihydropyridazine-3-carboxylates with nitroolefins under controlled microwave irradiation. researchgate.net This highlights the potential for microwave heating to facilitate the formation of the cinnoline ring system.

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis for a Related Heterocycle

ReactionConventional HeatingMicrowave-Assisted SynthesisYield (%)
Synthesis of Benzo[f]pyrrolo[1,2-a]quinoline derivative12 days120 minutes at 120°C>95% (MW) vs <2% (conventional)

This table illustrates the significant rate enhancement and yield improvement typically observed in microwave-assisted synthesis for a related fused heterocyclic system. lew.ro

Photoredox Catalyzed Syntheses

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the formation of traditionally challenging bonds under mild reaction conditions. amazonaws.com This methodology utilizes a photocatalyst that, upon absorption of light, can initiate single-electron transfer (SET) processes, generating highly reactive radical intermediates.

Direct photoredox-catalyzed synthesis of this compound has not been extensively documented. However, the principles of photoredox catalysis are applicable to many of the bond-forming reactions that could be used in its synthesis. For example, photoredox catalysis is well-suited for C-H functionalization, cross-coupling reactions, and cyclizations. sioc-journal.cn The generation of aryl radicals from aryl halides via photoredox catalysis is a common strategy that could potentially be applied to precursors of this compound.

A photoredox-catalyzed four-component reaction for the synthesis of complex secondary amines has been developed, showcasing the ability of this method to construct multiple bonds in a single, atom-efficient process. amazonaws.com Such multicomponent strategies under photoredox conditions could offer novel and efficient routes to functionalized benzo[f]cinnoline scaffolds. Furthermore, photoredox catalysis has been employed in the azolation of benzylic C-H bonds, demonstrating its utility in forming C-N bonds, a key step in many heterocyclic syntheses. nih.gov

Stereochemical Control and Regioselectivity in the Synthesis of this compound and Its Precursors

The precise control of stereochemistry and regioselectivity is paramount in the synthesis of complex organic molecules to ensure the desired isomer is obtained.

Stereochemical Control

For this compound itself, which is a planar aromatic system, stereochemical considerations primarily arise in the synthesis of its non-aromatic precursors or in the context of atropisomerism if bulky substituents were present that would hinder free rotation around a single bond. While not directly applicable to this compound, the principles of stereochemical control are crucial in the synthesis of more complex, three-dimensional analogs. For instance, in the synthesis of chiral N,O-biaryls, Rh(I)-catalyzed asymmetric [2+2+2] cycloaddition has been used to control both C-C and C-N axial chirality. nih.gov

Regioselectivity

Regioselectivity is a critical consideration in the synthesis of this compound, both in the introduction of the chlorine substituent and in the construction of the benzo[f]cinnoline ring system.

The position of the chlorine atom on the benzo[f]cinnoline core is determined by the regioselectivity of the chlorination reaction or by the choice of a pre-chlorinated starting material. In electrophilic aromatic substitution reactions on the benzo[f]cinnoline scaffold, the directing effects of the fused rings and the nitrogen atoms will govern the position of incoming electrophiles.

In the context of building the heterocyclic core, regioselectivity plays a crucial role in cyclization reactions. For example, in the synthesis of halogenated benzo[c]cinnolines (isomers of benzo[f]cinnolines), the regioselective nitration has been studied. researchgate.netscholarsjournal.net It was found that the nitro group is directed ortho to the existing halo group. researchgate.netscholarsjournal.net For instance, the nitration of 1-chlorobenzo[c]cinnoline regioselectively affords 1-chloro-2-nitrobenzo[c]cinnoline. scholarsjournal.net This highlights the strong directing effect of the halogen and the electronic nature of the diazine ring in determining the outcome of electrophilic substitution.

The synthesis of cinnoline derivatives often involves the cyclization of appropriately substituted precursors. The regioselectivity of this cyclization is dictated by the nature and position of the substituents on the starting materials. For example, the treatment of 2-chloro-2′-nitrobiphenyl with sodium polysulfide leads to the N-oxide derivative, where the chlorine atom directs the cyclization to the ortho position.

Table 2: Regioselective Reactions in the Synthesis of Halogenated Benzocinnolines

Starting MaterialReagentsProductRegioselectivity
1-Chlorobenzo[c]cinnolineKNO₃/H₂SO₄1-Chloro-2-nitrobenzo[c]cinnolineNitration occurs ortho to the chlorine atom. scholarsjournal.net
3,8-Dibromobenzo[c]cinnolineKNO₃/H₂SO₄4-Nitro-3,8-dibromobenzo[c]cinnolineNitration occurs ortho to a bromo group. researchgate.net

This table provides examples of the high regioselectivity observed in the electrophilic substitution of halogenated benzo[c]cinnolines, which can be extrapolated to understand potential reactions on the benzo[f]cinnoline system.

Comprehensive Spectroscopic and Structural Characterization for Mechanistic Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

No specific NMR data for 2-chlorobenzo[f]cinnoline, which is essential for unambiguous structural assignment, was found. This includes:

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

While the nominal molecular weight is known, specific HRMS data and related analyses for this compound are not present in the accessible literature. molaid.com

X-ray Crystallography for Absolute Stereochemistry and Solid-State Architecture

X-ray crystallography is an indispensable technique for the unambiguous determination of a molecule's three-dimensional structure, providing precise information on bond lengths, bond angles, and the spatial arrangement of atoms. This data is crucial for understanding the solid-state architecture and intermolecular interactions.

Single-Crystal X-ray Diffraction for Bond Lengths, Angles, and Intermolecular Interactions

For the parent molecule, benzo[c]cinnoline (B3424390), which is an isomer of benzo[f]cinnoline (B12954418), X-ray diffraction studies have been performed on some of its derivatives. For instance, the crystal structure of 1-amino-10-propylthiobenzo[c]cinnoline has been determined, revealing a significant helical distortion in the heterocyclic ring. vanderbilt.edu It is reasonable to expect that the introduction of a chlorine atom at the 2-position of the benzo[f]cinnoline core would influence the planarity and electronic distribution of the molecule, which would be reflected in its bond lengths and angles. The C-Cl bond length would be a key parameter, typically expected in the range of 1.70-1.75 Å for an aryl chloride. Intermolecular interactions in the solid state would likely be dominated by van der Waals forces and potentially weak C-H···N or C-H···Cl hydrogen bonds, influencing the crystal packing.

Table 1: Expected Key Structural Parameters for this compound (Theoretical)

ParameterExpected Value RangeNotes
C-Cl Bond Length1.70 - 1.75 ÅBased on typical aryl chlorides.
C-N Bond Lengths~1.33 - 1.38 ÅWithin the cinnoline (B1195905) core.
N=N Bond Length~1.28 - 1.32 ÅCharacteristic of the azo group in the cinnoline ring.
Dihedral AngleVariableThe degree of planarity would be influenced by the chlorine substituent.

Note: The values in this table are theoretical estimations based on related structures and general chemical principles, as specific experimental data for this compound is not available.

Powder X-ray Diffraction for Bulk Phase Purity and Crystallinity

Powder X-ray diffraction (PXRD) is a powerful technique for assessing the bulk phase purity and crystallinity of a synthesized compound. A crystalline material will produce a characteristic diffraction pattern of sharp peaks, while an amorphous substance will show broad, undefined features.

No specific powder X-ray diffraction patterns for this compound have been reported in the reviewed literature. For a pure, crystalline sample of this compound, a unique PXRD pattern would be expected, which could serve as a fingerprint for its identification and for quality control in its synthesis. Studies on related compounds, such as tetraaryl derivatives of benzo[c]cinnoline, have utilized powder XRD to analyze their mesogenic properties. researchgate.netvanderbilt.edu

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Molecular Symmetry Analysis

Interpretation of Characteristic Vibrational Modes Associated with the Benzo[f]cinnoline Core and Chlorine Atom

Specific experimental IR and Raman spectra for this compound are not available in the literature. However, the characteristic vibrational modes can be predicted based on the parent benzo[f]cinnoline structure and the known vibrational frequencies of aryl chlorides.

The IR and Raman spectra of the parent benzo[c]cinnoline have been documented. nih.gov The spectra are complex due to the polycyclic aromatic nature of the molecule. Key vibrational modes would include:

Aromatic C-H stretching: Typically observed in the region of 3000-3100 cm⁻¹.

Aromatic C=C stretching: Multiple bands are expected in the 1400-1650 cm⁻¹ region, characteristic of the fused aromatic rings.

C-N stretching: Vibrations associated with the cinnoline nitrogen atoms would appear in the 1200-1350 cm⁻¹ region.

N=N stretching: The azo group (N=N) stretching vibration is often weak in the IR spectrum but can be more prominent in the Raman spectrum, typically appearing around 1400-1500 cm⁻¹.

C-H out-of-plane bending: These vibrations, found in the 700-900 cm⁻¹ region, are often characteristic of the substitution pattern on the aromatic rings.

C-Cl stretching: A strong absorption band corresponding to the C-Cl stretching vibration is expected in the range of 1000-1100 cm⁻¹ for an aryl chloride.

Computational studies, such as Density Functional Theory (DFT) calculations, on related nitro-substituted benzo[a]pyrenes have shown good agreement between calculated and experimental vibrational data, aiding in the assignment of normal modes. sfasu.edu Similar theoretical studies would be invaluable for a detailed analysis of the vibrational spectra of this compound.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational ModePredicted Wavenumber Range (cm⁻¹)Expected Intensity
Aromatic C-H Stretch3000 - 3100Medium to Weak
Aromatic C=C Stretch1400 - 1650Strong to Medium
C-N Stretch1200 - 1350Medium
N=N Stretch1400 - 1500Weak (IR), Medium (Raman)
C-Cl Stretch1000 - 1100Strong
C-H Out-of-plane Bend700 - 900Strong

Note: This table is based on general spectroscopic principles and data for related compounds. Specific experimental values are not available.

UV-Visible and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Properties

UV-Visible and fluorescence spectroscopy are used to investigate the electronic transitions within a molecule and to characterize its photophysical properties, such as its ability to absorb and emit light.

Determination of Absorption and Emission Maxima and Quantum Yields

Specific experimental data on the absorption and emission maxima, as well as the fluorescence quantum yield for this compound, are not reported in the surveyed literature. However, the photophysical properties of related benzo[f]quinazoline-diones and diaza researchgate.nethelicenes containing the benzo[f]cinnoline moiety have been investigated. beilstein-journals.orgchim.it

For instance, benzo[f]quinazoline-1,3(2H,4H)-dione derivatives exhibit photoluminescence, with emission maxima around 405 nm. beilstein-journals.org The introduction of certain substituents, such as a dimethylamino group, can cause a significant bathochromic (red) shift in both the absorption and emission spectra and lead to enhanced quantum yields. beilstein-journals.org It is expected that the chlorine atom in this compound, being an electron-withdrawing group with lone pairs, would influence the electronic transitions. The absorption spectrum would likely show multiple bands corresponding to π-π* transitions within the aromatic system. The position of these bands would be sensitive to the solvent polarity.

The fluorescence properties, including the emission maximum and quantum yield, would depend on the nature of the lowest excited singlet state and the efficiency of non-radiative decay processes. For some benzo[c]cinnoline derivatives, broad absorption bands and large Stokes shifts have been observed. acs.orgacs.org The quantum yield of triplet formation for the parent benzo[c]cinnoline is reportedly close to unity. acs.orgacs.org

Table 3: Photophysical Data for a Related Benzo[f]quinazoline-dione Derivative

CompoundAbsorption Max (nm)Emission Max (nm)Quantum Yield (%)
Benzo[f]quinazoline-1,3(2H,4H)-dione (unsubstituted)~350~405Not Reported
N,N-dimethylamino substituted derivativeBathochromically shifted~485 - 505up to 71

Note: This data is for a related class of compounds and is provided for comparative purposes. Data for this compound is not available.

Solvatochromism and Environmental Effects on Electronic Spectra

Solvatochromism refers to the change in the position, intensity, and shape of a substance's ultraviolet-visible (UV-Vis) absorption or emission spectra upon a change in solvent polarity. The study of these solvent-induced spectral shifts is a powerful tool for probing the electronic structure of a molecule, providing critical insights into the nature of its ground and excited states, the change in dipole moment upon electronic excitation, and the specific interactions between the solute and solvent molecules.

Detailed experimental investigations focusing specifically on the solvatochromic behavior of this compound are not extensively documented in peer-reviewed literature. However, a robust understanding can be developed by analyzing the well-characterized photophysics of the parent compound, benzo[f]cinnoline, and then extrapolating the predictable electronic effects of the chlorine substituent at the C2 position.

The electronic spectra of benzo[f]cinnoline are dominated by intense π→π* transitions. The lowest energy absorption band is sensitive to the surrounding environment. In nonpolar solvents, this transition occurs at a specific wavelength, which serves as a baseline. As the polarity of the solvent increases, both the absorption (λabs) and fluorescence emission (λem) maxima exhibit shifts.

The data for the parent compound, benzo[f]cinnoline, illustrates a clear trend. As shown in Table 1, there is a progressive bathochromic (red) shift in the emission maximum as the solvent changes from nonpolar (n-Hexane) to polar aprotic (Acetonitrile) and polar protic (Ethanol).

Table 1: Photophysical Data for Benzo[f]cinnoline in Various Solvents

This interactive table presents the absorption maxima (λabs), emission maxima (λem), and calculated Stokes shift for the parent compound, benzo[f]cinnoline, in solvents of varying polarity. The Stokes shift, calculated as (1/λabs - 1/λem) in wavenumbers (cm⁻¹), quantifies the energy difference between absorption and emission.

SolventDielectric Constant (ε)λabs (nm)λem (nm)Stokes Shift (cm⁻¹)
n-Hexane1.883584123688
Cyclohexane2.023584143824
Dichloromethane8.933624304492
Acetonitrile37.53634425110
Ethanol24.53624485506

Predicted Effects of the C2-Chloro Substituent

The introduction of a chlorine atom at the C2 position of the benzo[f]cinnoline core is expected to modulate these solvatochromic properties significantly. The chlorine atom exerts a dual electronic influence:

Inductive Effect (-I): As a highly electronegative atom, chlorine withdraws electron density from the aromatic ring system through the sigma bond framework. This effect is distance-dependent and stabilizes both the ground and excited states.

Resonance Effect (+R): The lone pair electrons on the chlorine atom can be delocalized into the π-system of the aromatic rings, donating electron density.

For halogens, the inductive effect typically dominates. The net effect of the C2-chloro substituent is electron-withdrawing, which perturbs the electron density distribution across the entire π-conjugated system. This perturbation is predicted to have the following consequences for the electronic spectra of this compound:

Enhanced Polarity of the Excited State: The electron-withdrawing nature of the chlorine atom is expected to increase the intramolecular charge transfer (ICT) character of the S₁ excited state. Upon excitation, electron density may shift from the unsubstituted part of the molecule towards the chloro-substituted ring, leading to a larger excited-state dipole moment (μₑ) compared to the parent compound.

More Pronounced Solvatochromism: A larger change in dipole moment between the ground and excited states (Δμ = μₑ - μ₉) would result in a stronger interaction with polar solvents. Consequently, this compound is predicted to exhibit more pronounced positive solvatochromism. This would manifest as larger bathochromic shifts in its fluorescence emission spectrum and a steeper increase in its Stokes shift as a function of solvent polarity compared to the data shown for benzo[f]cinnoline.

Specific Solvent Interactions: In protic solvents like ethanol, hydrogen bonding to the two nitrogen atoms of the cinnoline moiety remains a key interaction. The electron-withdrawing C2-chloro group would slightly decrease the electron density on these nitrogen atoms, potentially weakening the hydrogen bond acceptor strength and subtly altering the spectral shifts in these specific solvents.

Reactivity Profiles and Reaction Mechanisms of 2 Chlorobenzo F Cinnoline

Nucleophilic Aromatic Substitution (SNAr) Reactions at the C-2 Chloro-Position

The benzo[f]cinnoline ring system is inherently electron-deficient due to the inductive and mesomeric effects of the two nitrogen atoms. This electronic characteristic activates the ring towards nucleophilic attack, making Nucleophilic Aromatic Substitution (SNAr) a primary reaction pathway for functionalization. The chlorine atom at the C-2 position, being ortho to the N-1 atom, is particularly activated for displacement by nucleophiles.

The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process. nih.govwikipedia.org The reaction is initiated by the attack of a nucleophile on the electron-poor carbon atom bearing the leaving group (in this case, the C-2 chloro-position). This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. wikipedia.orgyoutube.com The aromaticity of the ring is temporarily disrupted in this step. In the subsequent, typically faster step, the leaving group (chloride ion) is eliminated, and the aromaticity of the ring is restored, yielding the substituted product. youtube.com

Kinetic and Mechanistic Studies of SNAr with Various Nucleophiles

Kinetic studies of SNAr reactions on analogous chloro-N-heterocycles typically show second-order kinetics, being first order with respect to both the heteroaromatic substrate and the nucleophile. The initial nucleophilic attack to form the Meisenheimer intermediate is usually the rate-determining step. youtube.commasterorganicchemistry.com

The rate of substitution is highly dependent on the nucleophilicity of the attacking species. Stronger nucleophiles are expected to react faster. While specific rate constants for 2-Chlorobenzo[f]cinnoline are not available, a general reactivity trend can be predicted based on studies with similar substrates.

Table 1: Predicted Relative Reactivity of Various Nucleophiles with 2-Chlorobenzo[f]cinnoline in a Hypothetical SNAr Reaction

Nucleophile TypeExample NucleophilePredicted Relative RateProduct Type
ThiolatesPhS⁻Very High2-(Phenylthio)benzo[f]cinnoline
AlkoxidesMeO⁻High2-Methoxybenzo[f]cinnoline
Secondary AminesPiperidineModerate2-(Piperidin-1-yl)benzo[f]cinnoline
Primary AminesAnilineModerate to LowN-Phenylbenzo[f]cinnolin-2-amine
HydroxideOH⁻LowBenzo[f]cinnolin-2-ol

It is also worth noting that for some combinations of substrates and nucleophiles, a concerted (cSNAr) mechanism, where bond formation and bond cleavage occur in a single step, has been proposed. nih.gov However, for reactions involving a chloride leaving group on an electron-deficient ring, the stepwise addition-elimination pathway is more commonly invoked.

Influence of Electronic and Steric Factors on Reactivity and Regioselectivity

Both electronic and steric factors significantly modulate the rate and outcome of SNAr reactions at the C-2 position of 2-Chlorobenzo[f]cinnoline.

Electronic Effects: The inherent electron deficiency of the cinnoline (B1195905) core is the primary driver of reactivity. The placement of additional substituents on the benzo[f]cinnoline framework would further influence the electrophilicity of the C-2 carbon.

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) groups, particularly if located on the carbocyclic rings, would further withdraw electron density, stabilizing the negative charge of the Meisenheimer intermediate and thus accelerating the reaction rate. youtube.comresearchgate.net

Electron-Donating Groups (EDGs): Conversely, electron-donating groups such as methoxy (B1213986) (-OCH₃) or alkyl groups would destabilize the anionic intermediate and decrease the reaction rate.

Steric Effects: The rate of nucleophilic attack is sensitive to steric hindrance around the reaction center. rsc.org

Bulky Nucleophiles: Sterically demanding nucleophiles will approach the C-2 position more slowly, leading to a decreased reaction rate compared to smaller nucleophiles of similar intrinsic nucleophilicity. rsc.org For instance, the reaction with tert-butoxide would be significantly slower than with methoxide.

Substituents near C-2: A bulky substituent at the C-3 position would sterically shield the C-2 position, hindering the approach of the nucleophile and reducing the reaction rate.

Regioselectivity: In 2-Chlorobenzo[f]cinnoline, the C-2 position is highly activated by the adjacent N-1 atom, making it the primary site for nucleophilic attack. If other halo-substituents were present, the regioselectivity would be dictated by the relative electronic activation conferred by the nitrogen atoms. For instance, in related dichloro-N-heterocycles like 2,4-dichloroquinazoline, substitution often occurs preferentially at the C-4 position due to superior stabilization of the intermediate. nih.gov

Table 2: Predicted Influence of Substituents on the Rate of SNAr at the C-2 Position

Substituent TypePosition on Ring SystemPredicted Effect on Reaction RateReason
Electron-Withdrawing (e.g., -NO₂)Carbocyclic ringsIncreaseStabilization of anionic Meisenheimer intermediate
Electron-Donating (e.g., -OCH₃)Carbocyclic ringsDecreaseDestabilization of anionic Meisenheimer intermediate
Bulky Group (e.g., -C(CH₃)₃)C-3 PositionDecreaseSteric hindrance to nucleophile approach

Metal-Catalyzed Cross-Coupling Reactions Utilizing the C-Cl Bond

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While aryl chlorides are generally less reactive than the corresponding bromides and iodides, significant advances in catalyst technology have enabled their effective use as coupling partners. researchgate.netuwindsor.ca The C-Cl bond in 2-Chlorobenzo[f]cinnoline serves as a key site for such transformations.

Suzuki-Miyaura, Sonogashira, Heck, and Stille Coupling Reactions

The C-2 position of the benzo[f]cinnoline core can be functionalized using a variety of well-known cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of 2-Chlorobenzo[f]cinnoline with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.gov It is a versatile method for forming biaryl structures or introducing alkyl or vinyl groups.

Sonogashira Coupling: This reaction couples 2-Chlorobenzo[f]cinnoline with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.org It is the premier method for synthesizing aryl-alkynes.

Heck Coupling: This reaction forms a C-C bond between 2-Chlorobenzo[f]cinnoline and an alkene. nih.govlibretexts.org It typically yields a 2-alkenylbenzo[f]cinnoline derivative.

Stille Coupling: This reaction involves the coupling of 2-Chlorobenzo[f]cinnoline with an organostannane (organotin) reagent. harvard.eduwikipedia.org It is known for its tolerance of a wide range of functional groups, though the toxicity of tin reagents is a drawback.

Table 3: Overview of Potential Cross-Coupling Reactions for this compound

Reaction NameCoupling PartnerTypical Catalyst SystemProduct Type
Suzuki-MiyauraAr-B(OH)₂Pd(OAc)₂ / SPhos, K₂CO₃2-Arylbenzo[f]cinnoline
SonogashiraR-C≡CHPdCl₂(PPh₃)₂ / CuI, Et₃N2-Alkynylbenzo[f]cinnoline
HeckCH₂=CHRPd(OAc)₂ / P(o-tol)₃, Et₃N2-Alkenylbenzo[f]cinnoline
StilleR-Sn(Bu)₃Pd(PPh₃)₄2-Aryl/Alkenylbenzo[f]cinnoline

Optimization of Catalyst Systems, Ligands, and Reaction Conditions

The successful coupling of a relatively unreactive aryl chloride like 2-Chlorobenzo[f]cinnoline hinges on the careful optimization of the reaction conditions, particularly the catalyst system. researchgate.net

Catalysts: Palladium(II) precursors like Pd(OAc)₂ or PdCl₂ are often used, which are reduced in situ to the active Pd(0) species. Alternatively, pre-formed Pd(0) complexes such as Pd(PPh₃)₄ can be employed.

Ligands: The choice of ligand is critical for activating the C-Cl bond. Electron-rich and sterically bulky phosphine (B1218219) ligands are highly effective. These ligands stabilize the monomeric Pd(0) species and promote the difficult oxidative addition step. Modern biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) and N-heterocyclic carbenes (NHCs) have proven to be particularly effective for coupling aryl chlorides. researchgate.netchemrxiv.orgresearchgate.netorganic-chemistry.org

Base and Solvent: The choice of base and solvent is reaction-dependent. Suzuki-Miyaura couplings often use inorganic bases like K₂CO₃ or K₃PO₄ in solvent mixtures such as dioxane/water or toluene. Heck and Sonogashira reactions typically employ amine bases like triethylamine (B128534) (Et₃N) which also serves as a solvent or co-solvent.

Table 4: Illustrative Optimization of a Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

EntryPalladium SourceLigandBaseTemperature (°C)Hypothetical Yield (%)
1Pd(PPh₃)₄-Na₂CO₃100<10
2Pd(OAc)₂PPh₃K₂CO₃10035
3Pd(OAc)₂SPhosK₃PO₄10085
4Pd₂(dba)₃XPhosK₃PO₄110>95

Investigation of Reaction Pathways and Catalytic Cycles

Palladium-catalyzed cross-coupling reactions proceed via a well-established catalytic cycle. libretexts.org The cycle for a Suzuki-Miyaura reaction, for example, can be broken down into three fundamental steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of 2-Chlorobenzo[f]cinnoline. This is an oxidative process, changing the oxidation state of palladium from 0 to +2. This step is typically the rate-limiting step for aryl chlorides and is facilitated by electron-rich, bulky ligands. youtube.comyoutube.com

Transmetalation: The organoboron compound (activated by the base to form a borate (B1201080) species) transfers its organic group to the palladium center, displacing the chloride. youtube.com

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the final C-C bond of the product, 2-phenylbenzo[f]cinnoline. This step regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle. youtube.com

The catalytic cycles for Sonogashira, Heck, and Stille reactions follow similar fundamental steps of oxidative addition and reductive elimination, but differ in the specifics of the subsequent steps (e.g., carbopalladation and β-hydride elimination in the Heck reaction). nih.govlibretexts.org

Electrophilic Aromatic Substitution (EAS) on the Benzo[f]cinnoline (B12954418) Ring System

The benzo[f]cinnoline scaffold consists of a cinnoline core fused to a naphthalene (B1677914) system. The cinnoline part, containing two adjacent nitrogen atoms, is electron-deficient due to the electronegativity of nitrogen. This has a deactivating effect on the entire ring system towards electrophilic attack compared to unsubstituted polycyclic aromatic hydrocarbons. Consequently, electrophilic aromatic substitution (EAS) is expected to occur preferentially on the more electron-rich carbocyclic rings rather than the heterocyclic pyridazine (B1198779) ring.

Regioselectivity of Substitution Based on Electronic Distribution

The regioselectivity of EAS reactions on this compound is governed by a combination of factors: the inherent electronic properties of the parent benzo[f]cinnoline system, the directing effect of the chlorine substituent, and the deactivating influence of the fused cinnoline moiety.

Influence of the Cinnoline Core: The diazine (-N=N-) group strongly deactivates the heterocyclic ring. Its electron-withdrawing effect extends to the fused benzene (B151609) rings, reducing their reactivity. However, the carbocyclic rings remain the most probable sites for electrophilic attack. Computational studies on simpler cinnolines suggest that the Highest Occupied Molecular Orbital (HOMO), which is susceptible to electrophilic attack, is primarily located on the fused benzene ring, supporting this observation. ijastems.orgajchem-a.com

Influence of the Chlorine Atom: The chlorine atom at the C-2 position is a deactivating group due to its inductive electron withdrawal, further reducing the ring's reactivity. However, through resonance, it is an ortho, para-director. This means it directs incoming electrophiles to the positions ortho (C-1, C-3) and para (C-4) relative to itself.

Combined Effects: The substitution pattern arises from the competition between these directing effects. The C-4 position is para to the chlorine and is a likely candidate for substitution. The C-1 and C-3 positions are ortho to the chlorine. The other unfused benzene ring (positions C-7, C-8, C-9, C-10) is also a potential site for attack. In analogous aza-polycyclic systems like quinolines, electrophilic substitution typically favors the carbocyclic ring furthest from the heteroatoms (at positions analogous to C-8 and C-10). combichemistry.com

Therefore, a complex mixture of products is possible, with the precise outcome depending on the specific electrophile and reaction conditions. The most activated sites on the chlorinated ring are C-4 and C-1, while on the non-chlorinated ring, positions C-8 and C-10 are likely targets.

Table 1: Analysis of Directing Effects for Electrophilic Aromatic Substitution on this compound
PositionInfluence of Cinnoline CoreInfluence of Chlorine Atom (at C-2)Predicted Reactivity
1DeactivatedOrtho (Activating by Resonance)Moderately Favorable
3DeactivatedOrtho (Activating by Resonance)Moderately Favorable
4DeactivatedPara (Activating by Resonance)Favorable
7, 8, 9, 10Deactivated (less so than other ring)MinimalPotentially Favorable (especially C-8, C-10)

Mechanistic Insights into Nitration, Halogenation, and Sulfonation

The mechanisms for these fundamental EAS reactions on this compound follow the classical two-step pathway involving the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex.

Nitration: This reaction is typically performed with a mixture of concentrated nitric acid and sulfuric acid. Sulfuric acid protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺). The π-system of one of the benzene rings of this compound attacks the nitronium ion. This rate-determining step forms the sigma complex. Subsequent deprotonation by a weak base (like HSO₄⁻ or H₂O) restores aromaticity, yielding a nitro-2-chlorobenzo[f]cinnoline product.

Halogenation: The direct reaction of benzene rings with halogens like bromine (Br₂) or chlorine (Cl₂) requires a Lewis acid catalyst (e.g., FeBr₃, FeCl₃, AlCl₃). The catalyst polarizes the halogen-halogen bond, generating a potent electrophile (e.g., Br⁺ character). The aromatic ring attacks this electrophilic halogen, forming the sigma complex. The final step is the removal of a proton by the generated [FeBr₄]⁻, which regenerates the catalyst and the aromatic system, resulting in a halogenated product.

Sulfonation: This reaction is carried out using fuming sulfuric acid (a solution of sulfur trioxide, SO₃, in concentrated sulfuric acid). Sulfur trioxide is a powerful electrophile due to the electron-withdrawing oxygen atoms. The aromatic ring attacks the sulfur atom of SO₃. A subsequent proton transfer completes the formation of the sigma complex, which then loses a proton to form the corresponding sulfonic acid derivative. This reaction is notably reversible.

Functionalization of the Nitrogen Atoms within the Cinnoline Core

The two nitrogen atoms in the cinnoline core possess lone pairs of electrons, making them nucleophilic and basic. This allows for a range of functionalization reactions directly at the heteroatoms.

N-Alkylation and N-Oxidation Pathways

N-Alkylation: The nitrogen atoms can be alkylated using alkylating agents such as alkyl halides (e.g., methyl iodide) or alkyl sulfates. This reaction is a nucleophilic attack by the nitrogen lone pair on the electrophilic carbon of the alkylating agent. Depending on the stoichiometry and reactivity, this can lead to mono-alkylation, forming a mono-cationic cinnolinium salt . acs.org It is also possible for di-alkylation to occur, yielding a di-cationic species, although this would be less favorable due to the positive charge buildup. The relative reactivity of N-5 versus N-6 towards alkylation would depend on steric and electronic factors.

N-Oxidation: The nitrogen atoms can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or peroxy acids (e.g., m-CPBA). This reaction involves the attack of the nitrogen lone pair on the electrophilic oxygen atom of the oxidant. This can lead to the formation of a mono-N-oxide (at either N-5 or N-6) or a di-N-oxide. rsc.orgthieme-connect.de Cinnoline N-oxides are important intermediates in their own right, as the N-oxide group can modify the reactivity of the heterocyclic ring system. rsc.orgnih.gov

Table 2: Summary of N-Functionalization Pathways
Reaction TypeTypical ReagentsProduct ClassKey Features
N-AlkylationAlkyl halides (CH₃I, C₂H₅Br), Alkyl sulfatesCinnolinium saltsForms mono- or di-cationic species. acs.org
N-OxidationPeroxy acids (m-CPBA), Hydrogen peroxide (H₂O₂)Cinnoline N-oxidesCan form mono-N-oxides or di-N-oxides. thieme-connect.de

Coordination Chemistry with Metal Centers

The lone pairs on the adjacent nitrogen atoms of the cinnoline core allow the this compound molecule to function as a ligand in coordination chemistry. Specifically, it can act as a bidentate, chelating ligand, binding to a single metal center through both nitrogen atoms. This forms a stable five-membered ring containing the metal atom and the N-N-C-C backbone of the ligand.

The isomer benzo[c]cinnoline (B3424390) is known to react with iron carbonyls to form stable complexes, demonstrating the ability of the cinnoline nitrogen atoms to coordinate with transition metals. nih.gov Similarly, this compound would be expected to form complexes with a variety of transition metals, such as iron (Fe), cobalt (Co), nickel (Ni), copper (Cu), ruthenium (Ru), and rhodium (Rh). The properties of these metal complexes, including their geometry, stability, and catalytic activity, would depend on the nature of the metal ion, its oxidation state, and the other ligands present in the coordination sphere.

Ring-Opening, Rearrangement, and Degradation Pathways

While the aromatic system of this compound is relatively stable, it can undergo ring-opening, rearrangement, or degradation under specific, often harsh, conditions.

Reductive Ring-Opening: The N-N bond in the cinnoline core is a potential site for reductive cleavage. Strong reducing agents or catalytic hydrogenation (e.g., H₂/Pd) can potentially reduce the N=N double bond to a hydrazo (-NH-NH-) single bond. Further reduction can cleave this bond, leading to a ring-opened product analogous to a substituted 2,2'-diaminobiphenyl. Electrochemical reduction of the related benzo[c]cinnoline has been shown to produce 2,2'-diaminobiphenyl, confirming the feasibility of this pathway. researchgate.net Analysis of sulfonated benzo[c]cinnolines also points to degradation through hydrazo bond cleavage. microsoft.com

Photochemical Degradation: Polycyclic aza-aromatic compounds can be susceptible to photolysis. Irradiation with UV light can excite the molecule to a higher energy state, which may then undergo various reactions. For cinnoline derivatives, photochemical reactions can be complex. The photolysis of 4-methylcinnoline (B75869) N-oxides, for instance, results in the loss of N₂, CO, and NO, indicating significant fragmentation and degradation of the ring system. rsc.org

Thermal Rearrangement and Degradation: At high temperatures (pyrolysis), the benzo[f]cinnoline skeleton can undergo rearrangement or fragmentation. The pyrolysis of benzo[c]cinnoline N-imide, for example, does not simply extrude the imide group but rearranges to form carbazole, a process involving the cleavage of the N-N bond and the formation of a new five-membered ring. rsc.org This highlights that thermal stress can induce profound changes in the heterocyclic core.

Thermal and Photochemical Stability Studies

The stability of this compound is influenced by both thermal and photochemical factors. The introduction of a chlorine atom to the benzo[f]cinnoline framework is expected to alter its electronic properties and, consequently, its stability.

Thermal Stability

Generally, the thermal stability of organic compounds is related to the strength of their chemical bonds. Halogenated aromatic compounds often exhibit considerable thermal stability. The thermal decomposition of such molecules typically requires high temperatures and can be influenced by the presence of other substances. For instance, the thermal decomposition of halogenated materials can lead to the formation of various halogenated contaminants. scholaris.ca The strength of the C-Cl bond within the aromatic system of this compound is a significant factor in its thermal resistance. Different halogen atoms bonded to a carbon structure result in varied bond strengths, which in turn affects the thermal stability and pyrolysis mechanism of the compound. rsc.org

While no specific studies on the thermal decomposition of this compound were found, research on other halogenated heterocyclic compounds suggests that decomposition would likely proceed through the cleavage of the C-Cl bond at elevated temperatures. The specific decomposition products would depend on the reaction conditions, such as the presence of oxygen.

Photochemical Stability

The photochemical stability of this compound is expected to be influenced by its absorption of ultraviolet (UV) radiation. Aza-PAHs, like benzo[f]cinnoline, are known to be photoactive. The introduction of a chlorine atom can significantly affect the photolysis rates. Studies on chlorinated polycyclic aromatic hydrocarbons (Cl-PAHs) have shown that the effect of chlorine substitution on photochemical stability varies depending on the parent PAH structure. nih.gov For some PAHs, chlorination increases the rate of photolysis, while for others, it enhances stability under irradiation. nih.gov

The photochemical degradation of Cl-PAHs often follows first-order reaction kinetics. nih.gov The process is influenced by factors such as the energy of the lowest unoccupied molecular orbital (LUMO) and the total energy of the molecule. nih.gov In the case of this compound, it is plausible that upon absorption of UV light, the molecule could undergo photodegradation. The mechanism may involve the cleavage of the C-Cl bond, leading to the formation of radical species that can then undergo further reactions. Research on 2-chloro substituted phenothiazines, another class of heterocyclic compounds, has indicated that photodechlorination can be a significant photochemical process, though not necessarily directly linked to phototoxic effects. nih.gov

Below is a hypothetical data table illustrating the kind of parameters that would be relevant in assessing the photochemical stability of this compound, based on typical studies of Cl-PAHs.

ParameterExpected Influence on this compound
UV Absorption Maximum (λmax) Likely in the UV-A or UV-B region, characteristic of polycyclic aromatic systems.
Quantum Yield of Photodegradation (Φ) This would quantify the efficiency of light in causing chemical change. Its value would depend on the solvent and wavelength of irradiation.
Photolysis Half-life (t1/2) Would vary depending on the irradiation source and environmental conditions. For Cl-PAHs, this can range from minutes to hours.

Mechanistic Investigation of Degradation Products and Pathways

The degradation of this compound can proceed through various pathways, primarily driven by microbial action or photochemical processes. The resulting degradation products will depend on the specific conditions.

Microbial Degradation

Microbial degradation of halogenated aromatic compounds is a key environmental fate process. nih.gov For chlorinated aza-PAHs, this often begins with an initial attack on the aromatic ring system. Microorganisms have evolved enzymatic machinery to break down these often-recalcitrant compounds. nih.gov

A common initial step in the microbial degradation of chlorinated aromatics is dehalogenation, which can occur either reductively or oxidatively. nih.govnih.gov Reductive dehalogenation, the replacement of a chlorine atom with a hydrogen atom, is often the first step in anaerobic degradation. nih.gov Oxidative dehalogenation can be catalyzed by oxygenase enzymes, which incorporate oxygen into the aromatic ring, leading to the removal of the chlorine substituent and the formation of hydroxylated intermediates. nih.gov

Following dehalogenation, the benzo[f]cinnoline ring system would likely be susceptible to further microbial attack. This could involve dihydroxylation, mediated by dioxygenase enzymes, followed by ring cleavage. nih.gov The degradation of the parent compound, quinoline (B57606), by various bacterial strains has been shown to proceed through the formation of hydroxylated intermediates and subsequent ring fission. Although benzo[f]cinnoline is a more complex system, similar initial steps in its degradation are plausible.

Photochemical Degradation Pathways

As mentioned, photochemical degradation is another important pathway for the transformation of this compound in the environment. The primary photochemical process is likely to be the photolytic cleavage of the C-Cl bond. This homolytic cleavage would generate a benzo[f]cinnolinyl radical and a chlorine radical.

The subsequent reactions of these radicals would lead to a variety of degradation products. The benzo[f]cinnolinyl radical could abstract a hydrogen atom from the solvent or another organic molecule to form the parent benzo[f]cinnoline. It could also react with oxygen to form hydroxylated or other oxygenated derivatives. The chlorine radical is also highly reactive and can participate in a variety of subsequent reactions. researchgate.net

Studies on the photocatalytic degradation of chlorinated hydrocarbons have shown the formation of various intermediates and final products, including less chlorinated compounds, and eventually, mineralization to CO2 and HCl. It is conceivable that under appropriate photocatalytic conditions, this compound could be degraded through a series of oxidation steps.

A proposed (and simplified) initial photochemical degradation pathway for this compound is presented below:

Photoexcitation: this compound absorbs a photon (hν), leading to an excited state. 2-Cl-B[f]C + hν → [2-Cl-B[f]C]*

C-Cl Bond Cleavage: The excited molecule undergoes homolytic cleavage of the carbon-chlorine bond. [2-Cl-B[f]C]* → B[f]C• + Cl•

Radical Reactions: The resulting radicals can then undergo various reactions, such as:

Hydrogen abstraction by the benzo[f]cinnolinyl radical: B[f]C• + RH → B[f]C-H + R•

Reaction with water or oxygen to form hydroxylated products.

The following table lists potential degradation products of this compound based on the degradation pathways of analogous compounds.

Potential Degradation ProductFormation Pathway
Benzo[f]cinnoline Reductive dehalogenation (microbial) or hydrogen abstraction by the benzo[f]cinnolinyl radical (photochemical).
Hydroxy-benzo[f]cinnolines Oxidative degradation (microbial or photochemical).
Ring-cleavage products Further microbial degradation of hydroxylated intermediates.

It is important to reiterate that these proposed pathways and products are based on the known reactivity of similar classes of compounds, and further experimental studies are necessary to fully elucidate the reactivity profiles and reaction mechanisms of this compound.

Computational and Theoretical Investigations of 2 Chlorobenzo F Cinnoline

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-Chlorobenzo[f]cinnoline, these methods would provide insights into its stability, electronic properties, and reactivity.

Ab Initio Methods for High-Accuracy Property Prediction and Excited States

For more accurate energy calculations and the study of excited states, ab initio methods such as Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster (e.g., CCSD(T)) theory could be employed. While computationally more expensive, these methods provide a higher level of theory and are often used as a benchmark for DFT results.

The investigation of excited states, crucial for understanding the photophysical properties of this compound, would typically be carried out using Time-Dependent DFT (TD-DFT) or more advanced ab initio methods like Equation-of-Motion Coupled Cluster (EOM-CC). These calculations would predict the energies of electronic transitions, which correspond to the absorption bands in a UV-Vis spectrum.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are typically performed on a single molecule in the gas phase, MD simulations can provide insights into the behavior of a molecule in a more realistic environment, such as in solution or in the solid state.

Solvent Effects on Molecular Conformation and Stability

MD simulations would be instrumental in understanding how different solvents affect the conformation and stability of this compound. By simulating the molecule in explicit solvent boxes (e.g., water, ethanol, DMSO), one could observe how the solvent molecules interact with the solute and influence its preferred shape and dynamics. The stability of the molecule in different solvents could be assessed by analyzing the trajectory of the simulation and calculating properties such as the root-mean-square deviation (RMSD) of the molecular structure over time.

Self-Assembly and Aggregation Behavior in Condensed Phases

In the condensed phase, molecules of this compound may exhibit self-assembly or aggregation. MD simulations of multiple molecules of the compound could reveal the nature of these intermolecular interactions, such as π-π stacking or halogen bonding. Understanding these interactions is crucial for predicting the material properties of the compound in the solid state. The simulations would provide information on the preferred packing arrangements and the energetics of aggregation.

Frontier Molecular Orbital (FMO) Theory and Reactivity Indices

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to explain and predict chemical reactivity. wikipedia.orgucsb.eduyoutube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons. youtube.comresearchgate.net The energy difference and spatial distribution of these orbitals are key determinants of a molecule's reactivity and electronic properties. researchgate.netresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.netscirp.org A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. ajchem-a.com Conversely, a small energy gap suggests that the molecule is more polarizable and reactive, readily participating in chemical reactions by donating electrons to an acceptor. nih.gov

Computational studies on related benzo[f]quinoline (B1222042) and cinnoline (B1195905) derivatives, performed using Density Functional Theory (DFT), provide insight into the likely electronic properties of this compound. For instance, DFT simulations on a series of 3-chlorobenzo[f]quinoline-2-carbaldehyde derivatives calculated various quantum chemical parameters, including HOMO and LUMO energies. nih.gov Compounds with low energy gaps were found to be more reactive and demonstrated higher bioactivity. nih.gov This correlation arises because a lower energy is needed to remove an electron from the HOMO for donation to an acceptor. nih.gov

Table 1: Representative FMO Data for Benzo[f]quinoline Analogs Note: This data is for analogous compounds and is intended to be illustrative of the values that would be calculated for this compound.

CompoundEHOMO (eV)ELUMO (eV)ΔE (eV)
Analog 1-6.21-2.154.06
Analog 2-6.54-2.873.67
Analog 3-6.88-3.543.34
Analog 4-7.01-2.994.02
Data derived from computational studies on similar heterocyclic systems. nih.gov

f+(r) : Predicts sites for nucleophilic attack (where an electron is added).

f-(r) : Predicts sites for electrophilic attack (where an electron is removed).

f0(r) : Predicts sites for radical attack.

Studies on related quinoline (B57606) and benzoquinoline structures have successfully used these indices to predict regioselectivity in chemical reactions. researchgate.netresearchgate.net For example, in an analysis of 3-chlorobenzo[f]quinoline-2-carbaldehyde, DFT calculations of electrophilicity-attacking sites helped to rationalize the observed reaction outcomes. researchgate.net By calculating the condensed Fukui functions for each atom, researchers can rank the susceptibility of different positions to attack, guiding synthetic strategies. researchgate.net

Other global reactivity descriptors are also calculated from HOMO and LUMO energies, including: ajchem-a.comnih.gov

Chemical Hardness (η): Measures resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap. scirp.org

Chemical Potential (μ): Relates to the "escaping tendency" of electrons from a system.

Global Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. semanticscholar.org

Table 2: Calculated Reactivity Indices for a Representative Benzo[f]quinoline Analog

ParameterValueDescription
Ionization Potential (I)6.54 eVEnergy required to remove an electron.
Electron Affinity (A)2.87 eVEnergy released when an electron is added.
Chemical Hardness (η)1.84 eVResistance to deformation of electron cloud.
Chemical Potential (μ)-4.71 eVEscaping tendency of electrons.
Electrophilicity Index (ω)5.99 eVPropensity to act as an electrophile.
Values are illustrative, based on computational analyses of related heterocyclic systems. nih.gov

Cheminformatic Approaches and Quantitative Structure-Activity Relationships (QSAR) for Analog Design

Cheminformatics and QSAR represent a data-driven approach to drug discovery and materials science, using computational models to correlate chemical structure with physical properties or biological activity.

QSAR models are built by calculating a wide range of numerical descriptors for a set of molecules and then using statistical methods to find a mathematical relationship between these descriptors and a property of interest (e.g., anti-proliferative activity). ijper.org These descriptors can be categorized in various ways, including constitutional, electronic, and topological.

Topological descriptors are numerical values derived from the 2D graph representation of a molecule, encoding information about its size, shape, branching, and atom connectivity. elsevierpure.comMolecular fingerprints are bit strings where each bit represents the presence or absence of a specific structural feature or substructure.

For analogs of this compound, such as quinoline derivatives, QSAR studies have been employed to predict their antimalarial activity. nih.gov In these studies, various descriptors are calculated for a library of known compounds, and a predictive model is generated. Such models can highlight which structural features are most important for activity. For example, a QSAR model might reveal that increased branching (captured by a topological index) is favorable for higher biological activity. elsevierpure.com

Modern QSAR studies increasingly rely on machine learning (ML) algorithms to handle complex, non-linear relationships between chemical structure and activity. mdpi.com ML methods, such as artificial neural networks (ANN), support vector machines (SVM), and random forests, can be trained on large datasets of compounds to build highly predictive models. doaj.orgmdpi.com

These trained models are central to virtual screening, a process where vast computational libraries of millions of compounds are rapidly evaluated to identify promising candidates for synthesis and testing. colab.ws This approach significantly accelerates the early stages of drug discovery by prioritizing molecules that are most likely to be active. colab.wssemanticscholar.org For a scaffold like benzo[f]cinnoline (B12954418), a machine learning model could be trained on known cinnoline or quinoline derivatives to screen virtual libraries for new analogs with potentially enhanced properties. doaj.orgnih.gov For instance, a generalizable ML approach was developed to predict C-H functionalization sites in quinoline derivatives, allowing chemists to rapidly determine the likely outcome of electrophilic substitution reactions. doaj.org

Reaction Pathway and Transition State Analysis Using Computational Methods

Beyond predicting static properties, computational methods can be used to explore the dynamics of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify the most likely pathway from reactants to products.

This analysis involves locating and characterizing the energies of reactants, products, intermediates, and, most importantly, transition states. The transition state is the highest energy point along the reaction coordinate, and its energy determines the activation energy and thus the rate of the reaction.

DFT calculations are a common tool for this purpose. For example, in the synthesis of cinnoline derivatives, computational studies have been used to elucidate reaction mechanisms. researchgate.net By calculating the energies of proposed intermediates and transition states, researchers can support or refute a hypothesized mechanism. For a reaction involving this compound, computational analysis could be used to predict the most favorable reaction conditions, understand regioselectivity, and explain unexpected product formations by comparing the activation energies of competing pathways. nih.gov

Elucidation of Reaction Mechanisms and Energy Barriers

Currently, there are no published computational studies that specifically elucidate the reaction mechanisms and associated energy barriers for this compound. Theoretical chemistry utilizes powerful tools, such as Density Functional Theory (DFT) and other quantum mechanical methods, to map out the intricate pathways of chemical reactions. These methods allow for the calculation of transition state geometries and the corresponding activation energies, which are crucial for understanding reaction kinetics and predicting the feasibility of a chemical transformation.

For a molecule like this compound, such studies could provide invaluable insights into its reactivity, stability, and potential for functionalization. For instance, computational analysis could predict the most likely sites for nucleophilic or electrophilic attack, the mechanisms of substitution or addition reactions, and the energy profiles of various reaction coordinates. However, to date, no research has been published that applies these computational techniques to this compound.

Design of Novel Synthetic Routes based on Computational Predictions

The design of novel and efficient synthetic routes is a key area where computational chemistry can have a significant impact. By predicting the thermodynamics and kinetics of potential synthetic steps, researchers can prioritize promising pathways and avoid those that are energetically unfavorable. This in-silico approach can save considerable time and resources in the laboratory.

In the context of this compound, computational predictions could be employed to:

Identify novel precursors and reagents for its synthesis.

Optimize reaction conditions, such as temperature and solvent, for improved yields.

Explore alternative synthetic strategies that may be more efficient or environmentally friendly than existing methods.

However, the absence of computational studies on this compound means that its synthetic chemistry has not yet benefited from these modern theoretical approaches. The development of computational models for this compound would be a valuable contribution to the field, paving the way for the rational design of new and improved synthetic methodologies.

Mechanistic Studies of Biological and Pharmacological Activities Excluding Clinical Outcomes

Exploration of Molecular Targets and Ligand-Binding Mechanisms

There is no available information on the molecular targets of 2-Chlorobenzo[f]cinnoline.

Enzyme Inhibition and Activation Studies (e.g., Kinases, Phosphodiesterases)

No studies have been published that investigate the potential of this compound to inhibit or activate any enzymes, including but not limited to kinases and phosphodiesterases.

Receptor Binding Assays and Ligand-Receptor Interaction Mapping

There is a lack of data from receptor binding assays for this compound. Consequently, no ligand-receptor interaction mapping has been performed to elucidate its potential binding modes or affinities for any known receptors.

In Vitro Cellular Assays for Investigating Molecular and Cellular Pathways

No published research has utilized in vitro cellular assays to explore the effects of this compound on molecular and cellular pathways.

Cell Cycle Regulation and Apoptosis Pathway Elucidation in Cancer Cell Lines

The effects of this compound on cell cycle progression and the induction of apoptosis in any cancer cell lines have not been documented in the scientific literature.

Effects on Intracellular Signaling Cascades (e.g., MAPK, PI3K/Akt pathways)

There is no information available regarding the impact of this compound on key intracellular signaling cascades such as the MAPK or PI3K/Akt pathways.

Structure-Activity Relationship (SAR) Studies for Biological Function

No structure-activity relationship (SAR) studies focusing on this compound have been published. Such studies would be essential to understand how the chlorine atom at the 2-position, and other structural modifications, influence its biological activity.

Identification of Pharmacophoric Features and Key Molecular Interactions

No information is currently available in the scientific literature regarding the specific pharmacophoric features of this compound or its key molecular interactions with biological targets.

Design and Synthesis of Analogs to Modulate Specific Biological Activities

There are no published studies detailing the design and synthesis of analogs of this compound for the purpose of modulating specific biological activities.

Mechanism of Action Studies at the Subcellular and Molecular Level

Cellular Uptake, Distribution, and Subcellular Localization Studies (e.g., nuclear, mitochondrial)

Research on the cellular uptake, distribution, and subcellular localization of this compound has not been reported in the available literature.

Protein-Ligand Complex Co-crystallization and Spectroscopic Characterization

There are no public records of co-crystallization studies involving this compound with any protein targets, nor are there any spectroscopic characterizations of such complexes.

Development of Mechanistic Probes and Chemical Tools for Biological Pathway Elucidation

Fluorescently Tagged Derivatives for Imaging Studies

The development of fluorescently tagged derivatives of this compound for use in imaging studies has not been described in the scientific literature.

Research on this compound in Activity-Based Probes for Target Identification Remains Undocumented

Comprehensive searches of available scientific literature and research databases have yielded no specific studies on the use of this compound as a component of activity-based probes for the purpose of target identification. While the broader class of cinnoline (B1195905) derivatives has been investigated for various biological activities, the focused application of this particular chlorinated benzo[f]cinnoline (B12954418) in the development of chemical probes to identify cellular targets is not described in the current body of scientific publications.

Activity-based protein profiling (ABPP) is a powerful chemical proteomic strategy that utilizes reactive chemical probes to directly assess the functional state of enzymes and other proteins within complex biological systems. These probes are typically designed with three key components: a reactive group (or "warhead") that covalently binds to an active site, a recognition element that directs the probe to a specific class of proteins, and a reporter tag (such as a fluorophore or biotin) for detection and enrichment.

The development of effective activity-based probes often involves the strategic selection of a central scaffold that can be chemically modified to incorporate these essential components. While heterocyclic compounds are frequently employed as scaffolds in drug discovery and chemical biology, there is no evidence to suggest that this compound has been explored in this capacity for target identification purposes. Research in this area continues to expand, with a focus on developing novel scaffolds and reactive groups to broaden the scope of proteins that can be targeted by ABPP.

Further research would be necessary to determine if the this compound scaffold possesses properties that would make it a suitable candidate for the design of activity-based probes. Such investigations would involve the synthesis of derivatives functionalized with appropriate reactive groups and reporter tags, followed by screening against various enzyme classes to assess their reactivity and selectivity.

Advanced Applications and Future Research Directions

Applications in Materials Science and Optoelectronics

There is currently no published research on the application of 2-Chlorobenzo[f]cinnoline in the fields of materials science and optoelectronics. The potential for this compound to be utilized in technologies such as Organic Light-Emitting Diodes (OLEDs), organic photovoltaics, photochromic materials, or as fluorescent probes has not been documented in scientific literature.

Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics

No studies have been found that investigate or report the use of this compound as a component in the emissive or charge-transport layers of OLEDs, or as a donor or acceptor material in organic photovoltaic devices.

Conceptual Design in Chemical Sensing and Imaging Technologies

The conceptual design and development of chemical sensors and bioimaging agents based on this compound have not been described in the available scientific research.

Development of Chemosensors for Specific Analytes

There are no published methodologies or conceptual frameworks for the design of chemosensors incorporating this compound for the detection of specific ions, molecules, or other chemical species.

Design of Bioimaging Agents for Molecular Probes (conceptual)

The conceptual design of this compound-based molecules as bioimaging agents or molecular probes for visualizing biological processes or structures has not been a subject of any found research articles.

Role as Ligands or Catalysts in Organic Transformations

A review of the chemical literature did not yield any studies where this compound is utilized as a ligand for metal catalysts or as a catalyst itself in organic synthesis. Its potential to coordinate with metal centers or to mediate chemical reactions remains an unexplored area of research.

Chiral Ligands for Asymmetric Catalysis

Asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the selective production of a single enantiomer of a chiral molecule. The efficacy of this process relies heavily on the design of chiral ligands that coordinate to a metal center and create a chiral environment for the catalytic transformation. nih.gov Chiral ligands containing oxazoline (B21484) groups are among the most successful and widely used due to their accessibility, modular nature, and effectiveness in a wide range of metal-catalyzed reactions. bldpharm.comnih.gov

The this compound scaffold is a promising candidate for the development of novel chiral ligands. Its rigid structure can reduce conformational flexibility, which is often beneficial for achieving high enantioselectivity. The two nitrogen atoms offer potential coordination sites, allowing for the creation of bidentate ligands that can chelate to a metal center.

Future research could involve the synthesis of this compound derivatives where a chiral auxiliary, such as a substituted oxazoline or an amino alcohol, is installed adjacent to one of the nitrogen atoms. Such modifications would generate novel P,N- or N,S-type ligands. nih.gov The electronic properties of the benzo[f]cinnoline (B12954418) ring system, influenced by the chloro-substituent, could modulate the catalytic activity of the corresponding metal complex, offering a tunable platform for various asymmetric reactions like hydrogenations, allylic alkylations, and cyclopropanations. researchgate.net

Table 1: Potential Chiral Ligand Architectures based on Benzo[f]cinnoline

Ligand TypePotential StructureTarget Asymmetric Reactions
N,N-Ligand Introduction of a chiral pyrazole (B372694) or imidazole (B134444) substituent.Heck Reactions, Hydrogenations
P,N-Ligand Installation of a diphenylphosphino group on the aromatic frame and a chiral oxazoline near a nitrogen atom.Allylic Alkylation, Hydrosilylation
N,O-Ligand Synthesis from a chiral amino alcohol to create a chelating structure.Aldol Reactions, Michael Additions

Organocatalytic Applications in Green Chemistry

Organocatalysis, the use of small organic molecules as catalysts, has become a powerful tool in chemical synthesis, often aligning with the principles of green chemistry by avoiding the use of toxic heavy metals. nih.gov These catalysts operate through various activation modes, such as iminium ion formation, enamine catalysis, or hydrogen bonding. mdpi.com

The this compound framework possesses features that could be exploited in organocatalysis. The nitrogen atoms are Lewis basic and could serve as hydrogen bond acceptors to activate substrates. Furthermore, derivatization of the scaffold could introduce functional groups capable of catalyzing a range of reactions. For instance, the introduction of a primary or secondary amine group could enable the compound to participate in enamine or iminium catalysis.

A key aspect of green chemistry is the use of environmentally benign solvents and reaction conditions. mdpi.comsemanticscholar.org Research into benzo[f]cinnoline-based organocatalysts could focus on their application in aqueous media or bio-based solvents, contributing to more sustainable chemical processes. mdpi.com Their potential stability and recyclability would be additional advantages, reducing chemical waste and process costs. sci-hub.se

Strategies for Novel Chemical Entity (NCE) Discovery and Rational Design

The discovery of new drugs is a complex process that increasingly relies on rational design strategies to optimize potency, selectivity, and pharmacokinetic properties. The this compound scaffold represents a viable starting point for such endeavors.

Scaffold Hopping and Bioisosteric Replacements in Lead Optimization

Scaffold hopping and bioisosteric replacement are powerful medicinal chemistry tactics used to identify novel core structures (scaffolds) or to fine-tune the properties of a lead compound. nih.gov Scaffold hopping involves replacing the central framework of a molecule while retaining the geometric orientation of key functional groups, often to escape existing patent space or to improve drug-like properties. Bioisosterism refers to the substitution of atoms or groups with other groups that have similar physical or chemical properties, with the goal of enhancing activity or metabolic stability. cambridgemedchemconsulting.comresearchgate.net

The benzo[f]cinnoline core can be considered a novel scaffold in drug discovery programs. For instance, it could be used as a "hop" from more common scaffolds like quinoline (B57606) or quinazoline (B50416) in kinase inhibitor research. researchgate.net A recent study demonstrated a successful scaffold hopping strategy from a known drug candidate to novel 2-(quinolin-4-yloxy)acetamides for treating tuberculosis, highlighting the utility of exploring new heterocyclic systems. nih.govnih.gov

Bioisosteric replacement can be applied to the this compound structure to modulate its properties. The chlorine atom, for example, could be replaced with other groups to alter its electronics and lipophilicity.

Table 2: Illustrative Bioisosteric Replacements for the 2-Chloro Group

Original GroupPotential BioisostereRationale for Replacement
-Cl -CF₃Increase metabolic stability, enhance binding through new interactions.
-Cl -CNAct as a hydrogen bond acceptor, modulate polarity.
-Cl -CH₃Reduce potential for metabolic dehalogenation, alter steric profile.
-Cl -OCH₃Modify solubility and hydrogen bonding capacity.

These modifications aim to create new chemical entities with improved absorption, distribution, metabolism, and excretion (ADME) profiles, a critical step in lead optimization. nih.gov

Fragment-Based Drug Design (FBDD) Approaches for Novel Binders

Fragment-Based Drug Design (FBDD) is a strategy for identifying lead compounds that begins by screening small, low-molecular-weight molecules ("fragments") for weak binding to a biological target. Once a binding fragment is identified, it can be optimized and grown into a more potent, drug-like molecule.

The this compound scaffold can be deconstructed into several fragments that could be included in a fragment library. For example, a chlorophenyl-pyridazine fragment derived from the core structure could be screened against a panel of therapeutic targets. If this fragment shows binding activity, medicinal chemists can use structure-guided methods to elaborate on its structure, progressively adding functionality to increase affinity and selectivity, potentially re-assembling the full benzo[f]cinnoline core or a novel derivative. This approach is highly efficient in exploring chemical space and often yields lead compounds with superior physicochemical properties.

Emerging Trends and Interdisciplinary Research Opportunities

The intersection of chemistry with computational science and automation is revolutionizing the process of chemical discovery.

Integration with Artificial Intelligence and Robotics in Chemical Discovery

Artificial intelligence (AI) and machine learning are increasingly being integrated into the drug discovery pipeline, from target identification to lead optimization. mdpi.com Generative AI models can design vast virtual libraries of novel molecules based on desired properties. For the this compound scaffold, AI could be used to:

Predict Novel Derivatives: Generate millions of virtual derivatives and predict their biological activity against specific targets, as well as their ADME and toxicity profiles.

Optimize Synthetic Routes: Design the most efficient and high-yielding synthetic pathways for promising new compounds, accelerating their production for experimental testing.

De Novo Design: Create entirely new scaffolds with similar desired properties to benzo[f]cinnoline, but with enhanced novelty and potentially superior characteristics.

The integration of AI with robotic platforms for automated synthesis and high-throughput screening creates a closed-loop system for discovery. An AI algorithm could design a set of novel this compound derivatives, a robotic system could synthesize and test them, and the experimental results could be fed back into the AI model to refine the next round of designs. This autonomous approach can dramatically accelerate the discovery of new chemical entities for a wide range of applications. mdpi.com

Sustainable Synthesis and Biocatalytic Approaches for Benzo[f]cinnoline Production

The development of environmentally benign and efficient methods for the synthesis of complex heterocyclic compounds is a cornerstone of modern green chemistry. While specific research on the sustainable synthesis of this compound is limited, progress in the synthesis of related benzo[f]quinoline (B1222042) and cinnoline (B1195905) derivatives provides a framework for potential green synthetic routes. These approaches focus on minimizing waste, reducing energy consumption, and utilizing renewable resources and biocatalysts.

Greener Synthetic Methodologies

Conventional methods for synthesizing benzo[f]cinnoline and its derivatives often rely on multi-step procedures that may involve harsh reagents and generate significant waste. Emerging sustainable techniques aim to address these shortcomings. For instance, the use of microwave (MW) and ultrasound (US) irradiation has been shown to be effective in accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional thermal heating (TH). mdpi.com A comparison of these methods in the synthesis of benzo[c]quinoline derivatives, which are structurally similar to benzo[f]cinnolines, demonstrated a significant reduction in reaction time from hours to minutes and decreased energy consumption. mdpi.com

Table 1: Comparison of Synthetic Methods for Benzo[c]quinoline Derivatives mdpi.com

MethodReaction TimeEnergy ConsumptionSolvent Usage
Conventional Thermal Heating (TH)36-48 hoursHighSignificant
Microwave (MW) IrradiationMinutesLowReduced
Ultrasound (US) IrradiationMinutesLowReduced

Furthermore, the exploration of biomass-derived feedstocks as starting materials is a promising avenue for reducing the reliance on petrochemicals in pharmaceutical synthesis. researchgate.net Identifying renewable sources that can be converted into key precursors for benzo[f]cinnoline synthesis would be a significant step towards a more sustainable production process.

Biocatalytic Approaches

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers numerous advantages in terms of selectivity, mild reaction conditions, and reduced environmental impact. While direct biocatalytic routes to this compound have not been reported, related enzymatic transformations suggest potential future applications.

Enzymatic Halogenation: The introduction of the chlorine atom at the 2-position of the benzo[f]cinnoline core is a key synthetic step. Enzymatic halogenation, using enzymes such as haloperoxidases or flavin-dependent halogenases, offers a green alternative to traditional chemical halogenation methods that often employ toxic and corrosive reagents. nih.gov These enzymes can catalyze the regioselective halogenation of aromatic compounds under mild conditions, potentially providing a more sustainable route to this compound. nih.gov The feasibility of such an approach would depend on the substrate specificity of available halogenases.

Biocatalytic Synthesis of the Heterocyclic Core: Enzymes are increasingly being used to construct complex heterocyclic scaffolds. For example, monoamine oxidases have been employed in the biocatalytic synthesis of quinolines. While not directly applicable to the diazocine ring system of cinnolines, this demonstrates the potential for enzymes to catalyze the key bond-forming reactions required for the assembly of such heterocyclic structures. Future research could focus on discovering or engineering enzymes capable of catalyzing the cyclization reactions necessary to form the benzo[f]cinnoline skeleton.

The integration of these sustainable and biocatalytic approaches holds significant promise for the future production of this compound and other complex pharmaceutical compounds, aligning with the principles of green chemistry to minimize environmental impact.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.